molecular formula C10H11ClO3 B13395825 3-(4-Chlorophenoxy)-3-methylpropanoic acid CAS No. 2999-32-8

3-(4-Chlorophenoxy)-3-methylpropanoic acid

Cat. No.: B13395825
CAS No.: 2999-32-8
M. Wt: 214.64 g/mol
InChI Key: QBMLNKIBTFLJQG-UHFFFAOYSA-N
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Description

3-(4-chlorophenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of phenoxyacetic acid, characterized by the presence of a chlorophenyl group and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenoxy)-2-methylpropanoic acid typically involves the reaction of 4-chlorophenol with 2-methylpropanoic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the 4-chlorophenol, followed by the addition of 2-methylpropanoic acid chloride. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(4-chlorophenoxy)-2-methylpropanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of 3-(4-chlorophenoxy)-2-methylpropanoic acid derivatives with additional oxygen functionalities.

    Reduction: Production of 3-(4-chlorophenoxy)-2-methylpropanol.

    Substitution: Generation of various substituted phenoxy derivatives.

Scientific Research Applications

3-(4-chlorophenoxy)-2-methylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on cellular processes and enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: Another phenoxyacetic acid derivative with similar structural features.

    2-(4-chlorophenoxy)propanoic acid: Shares the chlorophenoxy group but differs in the propanoic acid moiety.

    3-(4-chlorophenyl)propanoic acid: Similar phenyl group but lacks the ether linkage.

Uniqueness

3-(4-chlorophenoxy)-2-methylpropanoic acid is unique due to the presence of both the chlorophenyl group and the methylpropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

2999-32-8

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

3-(4-chlorophenoxy)-2-methylpropanoic acid

InChI

InChI=1S/C10H11ClO3/c1-7(10(12)13)6-14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)

InChI Key

QBMLNKIBTFLJQG-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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